molecular formula C15H15NO4S3 B070949 Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate CAS No. 175276-42-3

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate

Cat. No.: B070949
CAS No.: 175276-42-3
M. Wt: 369.5 g/mol
InChI Key: WGTIBYAJTUDIIV-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a useful research compound. Its molecular formula is C15H15NO4S3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₁₅NO₄S₃
  • Molecular Weight : 369.48 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[3,4-c] and benzothiazine structures. Specific methodologies may vary based on desired purity and yield.

Antitumor Activity

Research has indicated that compounds similar to ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. For instance, a related thieno[3,4-c]benzothiazine compound showed cytotoxic effects against L1210 leukemia cells with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity is believed to be mediated through:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
  • Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Research Findings

Research conducted on similar compounds has provided insights into structure-activity relationships (SAR). Modifications in the methyl and ethyl groups significantly affect biological potency.

Table of Related Compounds and Activities

Compound Biological Activity Reference
Compound AAntitumor (IC50 = 10 µM)
Compound BAntimicrobial (MIC = 32 µg/mL)
Compound CEnzyme inhibitor (DHFR)

Properties

IUPAC Name

ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S3/c1-4-20-14(17)12-11-9-7-5-6-8-10(9)16(2)23(18,19)13(11)15(21-3)22-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTIBYAJTUDIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3N(S(=O)(=O)C2=C(S1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381105
Record name Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-42-3
Record name 5H-Thieno[3,4-c][2,1]benzothiazine-1-carboxylic acid, 5-methyl-3-(methylthio)-, ethyl ester, 4,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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